molecular formula C15H21BrN2O2 B7729363 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanehydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanehydrazide

Cat. No.: B7729363
M. Wt: 341.24 g/mol
InChI Key: XTHDVEVWHOPQBH-GZTJUZNOSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanehydrazide is a Schiff base hydrazone compound Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanehydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and octanehydrazide. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanehydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanehydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanehydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting the growth of microorganisms or affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the metal ion involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]octanehydrazide

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanehydrazide is unique due to the presence of the bromine atom on the phenyl ring, which can significantly influence its reactivity and interaction with metal ions. Additionally, the octanehydrazide moiety provides a longer aliphatic chain, which can affect the compound’s solubility and overall chemical behavior.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-2-3-4-5-6-7-15(20)18-17-11-12-10-13(16)8-9-14(12)19/h8-11,19H,2-7H2,1H3,(H,18,20)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHDVEVWHOPQBH-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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